1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrazine ring substituted with chlorinated phenyl groups and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxybenzaldehyde with 2-chlorobenzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as acetonitrile and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reagents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea
- 1-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)urea
Uniqueness
Compared to similar compounds, 1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione stands out due to its unique tetrahydropyrazine ring structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-[(2-chlorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-25-16-7-6-13(19)10-15(16)22-9-8-21(17(23)18(22)24)11-12-4-2-3-5-14(12)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIHFVWZLUOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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